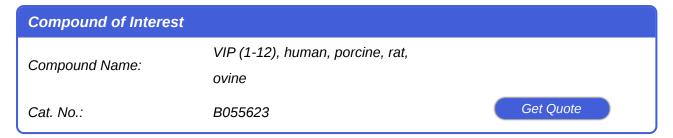




Mass Spectrometry Standard Applications of Human VIP (1-12)

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities. The N-terminal fragment, human VIP (1-12) (sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg), is a key region for receptor interaction and is of significant interest in various research and drug development areas. Mass spectrometry (MS) has become an indispensable tool for the qualitative and quantitative analysis of human VIP (1-12) in various biological matrices. Its high sensitivity and specificity allow for precise measurement and characterization, facilitating studies in pharmacology, endocrinology, and neuroscience.

Standard applications of human VIP (1-12) in mass spectrometry include its use as a reference standard for method development and validation, a calibrator for quantitative assays, and a tool for instrument performance qualification. In clinical and preclinical studies, accurate quantification of VIP (1-12) can provide insights into its physiological and pathological roles. This document provides detailed protocols for the analysis of human VIP (1-12) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for peptide quantification.

I. Quantitative Analysis of Human VIP (1-12) in Human Plasma by LC-MS/MS



This protocol outlines a validated method for the quantification of human VIP (1-12) in human plasma using a triple quadrupole mass spectrometer.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating peptides from complex biological matrices like plasma, removing interfering substances such as proteins and phospholipids.[1][2][3][4]

Materials:

- Human plasma (K2-EDTA)
- Human VIP (1-12) standard
- Stable isotope-labeled (SIL) internal standard (e.g., [13C6, 15N4]-Arg12-VIP (1-12))
- 0.1% Formic acid in water (v/v)
- Acetonitrile (ACN)
- Methanol (MeOH)
- SPE cartridges (e.g., C18, 100 mg, 1 mL)

Protocol:

- Spiking: To 500 μL of human plasma, add a known concentration of the SIL internal standard. For the calibration curve, spike with varying known concentrations of the human VIP (1-12) standard.
- Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1% formic acid in water.
- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.



- Elution: Elute the VIP (1-12) and the internal standard with 1 mL of ACN:0.1% formic acid in water (80:20, v/v).
- Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of 0.1% formic acid in water:ACN (95:5, v/v) for LC-MS/MS analysis.

B. LC-MS/MS Analysis

Instrumentation:

 UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in ACN
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temp.	40°C

| Gradient | 5% B to 60% B over 5 min, then a wash and re-equilibration |

MS/MS Parameters (Multiple Reaction Monitoring - MRM): The following MRM transitions should be optimized for the specific instrument used. The values below are representative.



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Human VIP (1-12)	713.8 [M+2H] ²⁺	854.4 (y ₇)	25
713.8 [M+2H] ²⁺	698.3 (y ₆)	28	
SIL-VIP (1-12)	718.8 [M+2H] ²⁺	864.4 (y ₇)	25

C. Method Validation

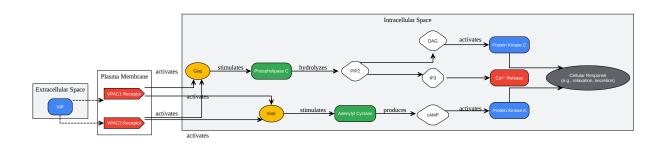
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:

Parameter	Typical Acceptance Criteria
Linearity (R²)	≥ 0.99
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10
Accuracy	Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%)	≤ 15% (≤ 20% at LLOQ)
Recovery	Consistent and reproducible
Matrix Effect	Minimal and compensated by the internal standard
Stability	Assessed under various storage conditions

II. Signaling Pathway of VIP

Vasoactive Intestinal Peptide exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2. Upon binding, these receptors activate downstream signaling cascades, most notably the adenylyl cyclase and phospholipase C pathways.





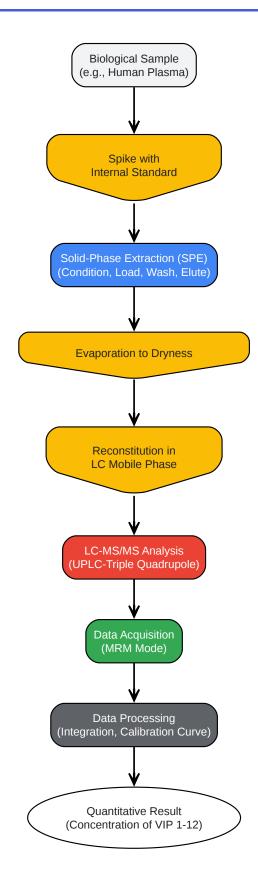
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VIP Signaling Pathway

III. Experimental Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of human VIP (1-12) in a biological matrix using LC-MS/MS is a multi-step process designed to ensure accuracy and reproducibility.





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Quantitative Analysis Workflow



IV. Pyrolysis Mass Spectrometry for Site-SpecificCleavage Analysis

Pyrolysis coupled with mass spectrometry can be employed to induce site-specific cleavage in peptides. For VIP (1-12), which contains two aspartic acid (Asp) residues, pyrolysis can induce cleavage at the C-terminus of these residues. This technique is valuable for structural characterization and sequencing of peptides. Tandem MS (MS/MS) is then used to confirm the sequences of the resulting fragments.

Experimental Conditions:

- Pyrolysis Temperature: 220-250°C
- Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
- MS/MS: Collision-Induced Dissociation (CID) to fragment the pyrolysis products for sequence confirmation.

This application highlights the utility of human VIP (1-12) as a standard for developing and validating novel analytical techniques in proteomics and peptidomics.

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